

Comparative Analysis of Benzodiazepines in Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 140873

Cat. No.: B1680123

[Get Quote](#)

The use of benzodiazepines in cancer patients is a double-edged sword, with emerging research indicating that not all drugs in this class behave uniformly in the context of oncology. While frequently prescribed to manage cancer-related anxiety and insomnia, certain benzodiazepines may influence tumor progression and therapeutic outcomes. This guide provides a comparative analysis of various benzodiazepines, summarizing key experimental findings to inform researchers, scientists, and drug development professionals.

It is important to note that extensive searches for "**NSC 140873**" did not yield any information regarding its use or investigation in the context of cancer or as a benzodiazepine. Therefore, this guide will focus on a comparative analysis of commonly studied benzodiazepines in oncology.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the association between different benzodiazepines and cancer outcomes.

Table 1: Impact of Specific Benzodiazepines on Pancreatic Cancer Progression

Benzodiazepine	Number of Patients	Risk of Disease Progression or Death (Hazard Ratio)	Key Finding
Alprazolam	27	0.38 (62% lower risk)	Associated with significantly longer progression-free survival compared to non-users. [1] [2]
Lorazepam	40	3.83 (3.83-fold higher risk)	Associated with shorter progression-free survival compared to non-users. [1] [2]

Table 2: Association of Benzodiazepine Use with Cancer Risk and Survival Across Different Cancer Types

Benzodiazepine	Cancer Type(s)	Hazard Ratio (HR) / Odds Ratio (OR) / Relative Risk (RR)	Reported Effect
Any Benzodiazepine	Pancreatic Cancer	30% lower risk of death	General use was associated with a reduced risk of cancer-related death. [1][2]
Any Benzodiazepine	General Cancer Risk	RR: 1.25 (95% CI, 1.15–1.36)	Use is significantly associated with a higher risk of cancer.
Any Benzodiazepine	Various Cancers	OR/RR: 1.19 (95% CI 1.16-1.21)	Associated with an increased risk of cancer.
Lorazepam	Prostate, Ovarian, Head and Neck, Uterine, Colon, Breast Cancer, Melanoma	25% to 116% increased risk of death	Correlated with significantly worse overall survival.[1]
Clonazepam	General Cancer Risk	HR: 1.15 (95% CI, 1.09-1.22)	Associated with a higher risk for cancers.
Diazepam	General Cancer Risk	HR: 0.96 (95% CI, 0.92-1.00)	Considered safer with no significant association with cancer risk.
Chlordiazepoxide	General Cancer Risk	HR: 0.98 (95% CI, 0.92-1.04)	Considered safer with no significant association with cancer risk.
Medazepam	General Cancer Risk	HR: 1.01 (95% CI, 0.84-1.21)	Considered safer with no significant association with cancer risk.

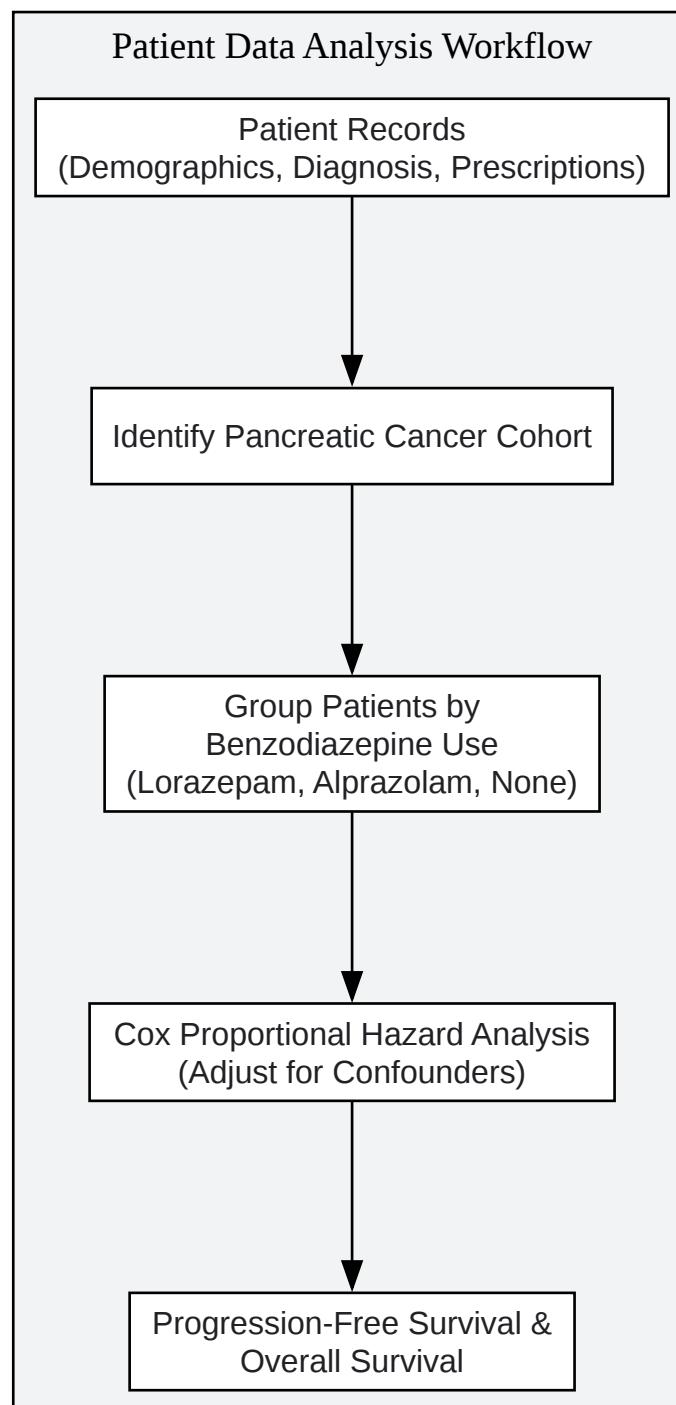
Nitrazepam	General Cancer Risk	HR: 1.06 (95% CI, 0.98-1.14)	Considered safer with no significant association with cancer risk.
Oxazepam	General Cancer Risk	HR: 1.05 (95% CI, 0.94-1.17)	Considered safer with no significant association with cancer risk.

Experimental Protocols

Detailed methodologies for the key findings are crucial for replication and further investigation.

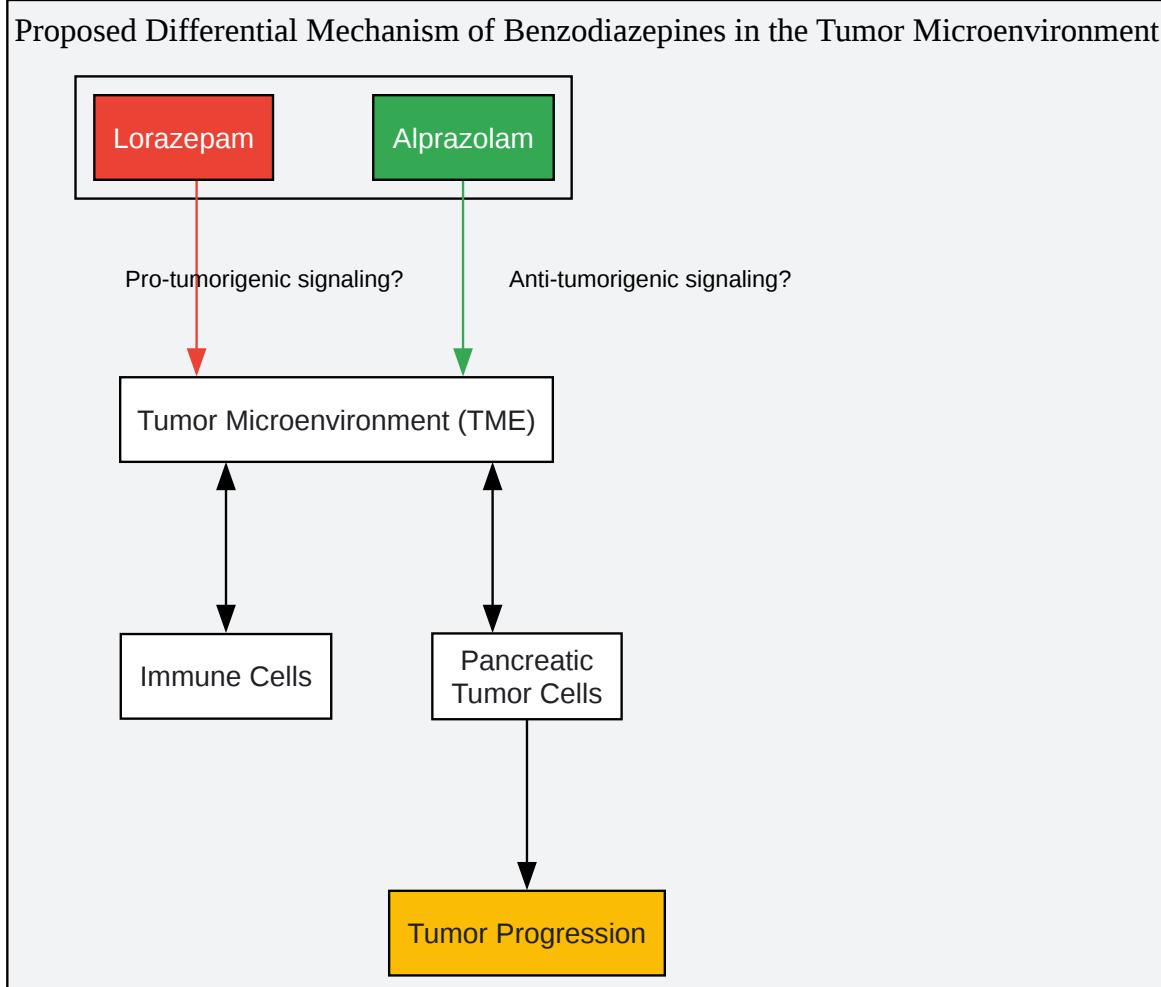
Retrospective Clinical Study Protocol (Pancreatic Cancer)

- Objective: To determine the association between benzodiazepine use and survival in pancreatic cancer patients.
- Patient Cohort: Patients diagnosed with pancreatic cancer, with a subset receiving benzodiazepines such as lorazepam and alprazolam for anxiety.[\[1\]](#)[\[2\]](#)
- Data Collection: Retrospective analysis of patient records, including demographics, cancer stage, treatment received, and benzodiazepine prescription data.
- Statistical Analysis: Cox proportional hazard models were used to calculate hazard ratios for disease progression and death, adjusting for potential confounding variables such as age, sex, race, disease stage, and cancer treatments.[\[1\]](#)


Population-Based Case-Control Study Protocol (General Cancer Risk)

- Objective: To investigate the association between long-term benzodiazepine use and the risk of various cancers.
- Data Source: A longitudinal population-based database, such as a national health insurance database.

- Study Population: A cohort of individuals aged 20 years and older, identifying cases with a cancer diagnosis and matching them to cancer-free controls based on age, sex, and index date.
- Exposure Assessment: Defined daily dose (DDD) and length of exposure (LOE) to different benzodiazepines were calculated from prescription data.
- Statistical Analysis: Conditional logistic regression and Cox proportional hazard regression were employed to estimate the hazard ratios for cancer risk associated with specific benzodiazepines, adjusting for comorbidities and other medications.


Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms and study designs.

[Click to download full resolution via product page](#)

Caption: Workflow for Retrospective Analysis of Benzodiazepine Impact.

[Click to download full resolution via product page](#)

Caption: Differential Effects of Benzodiazepines on the Tumor Microenvironment.

Discussion and Future Directions

The contrasting effects of alprazolam and lorazepam in pancreatic cancer highlight the importance of not viewing benzodiazepines as a monolithic class in oncology.[\[1\]](#)[\[2\]](#) While some benzodiazepines like diazepam appear to have a neutral or safer profile concerning general cancer risk, others such as clonazepam and lorazepam have been associated with increased risk and poorer outcomes.[\[1\]](#)

The mechanisms underlying these differences are not yet fully understood but may involve interactions with the tumor microenvironment.^[1] Further preclinical and prospective clinical studies are warranted to elucidate the specific signaling pathways affected by different benzodiazepines in various cancer types. This research will be critical for guiding prescription practices and potentially developing novel therapeutic strategies. The immunosuppressive effects of benzodiazepines also warrant further investigation, particularly in the context of immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. borla.com [borla.com]
- 2. Borla 140873 Touring Cat-Back Exhaust System Fits 21-25 F-150 | eBay [ebay.com]
- To cite this document: BenchChem. [Comparative Analysis of Benzodiazepines in Cancer: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680123#comparative-analysis-of-nsc-140873-and-other-benzodiazepines-in-cancer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com